molecular formula C6H9N3O2 B2847113 3-amino-1-ethyl-1H-pyrazole-4-carboxylic acid CAS No. 1788527-71-8

3-amino-1-ethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2847113
CAS No.: 1788527-71-8
M. Wt: 155.157
InChI Key: XTTDXUPQGKOTSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-1-ethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-ethyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-ethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different amino-substituted pyrazoles.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .

Scientific Research Applications

3-amino-1-ethyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid
  • 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid
  • 3-amino-1-ethyl-1H-pyrazole-4-carboxamide

Uniqueness

3-amino-1-ethyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 1-position and carboxylic acid group at the 4-position make it a valuable intermediate in the synthesis of various bioactive compounds .

Biological Activity

3-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

This compound has the molecular formula C4H5N3O2C_4H_5N_3O_2 and a molecular weight of 127.101 g/mol. It exhibits a melting point range of 121-126 °C and a boiling point of approximately 502.73 °C at 760 mmHg . Its structural characteristics contribute to its reactivity and biological activity.

The precise mechanism of action for this compound remains largely undefined. However, pyrazole derivatives are known to interact with various biochemical pathways, suggesting multiple potential targets. These interactions may lead to significant pharmacological effects, including:

  • Antiproliferative Activity : Some studies indicate that pyrazole derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, contributing to its therapeutic potential.

Biological Activities

Research has highlighted several biological activities associated with this compound and related compounds:

Anticancer Activity

A study reported that pyrazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). Notably, some derivatives showed IC50 values in the micromolar range, indicating effective growth inhibition .

Cell LineCompoundIC50 (µM)
MCF73-amino derivative3.79
SF-2683-amino derivative12.50
NCI-H4603-amino derivative42.30

Antiviral and Anti-inflammatory Properties

Pyrazole derivatives have also been explored for their antiviral and anti-inflammatory effects. For instance, compounds have shown activity against viral infections such as HSV-1 and have been evaluated for their anti-inflammatory properties in various models .

Case Studies

Several case studies have been conducted to evaluate the biological activity of pyrazole derivatives:

  • Antitumor Activity : A study synthesized various pyrazole derivatives and assessed their antitumor properties against A549 lung cancer cells. Compounds demonstrated varying levels of efficacy, with some inducing apoptosis at low concentrations (IC50 = 0.95 nM) while inhibiting VEGF-induced proliferation in endothelial cells .
  • Enzyme Inhibition : Another investigation focused on the inhibitory effects of pyrazole derivatives on Aurora-A kinase, a target in cancer therapy. Compounds exhibited IC50 values as low as 0.067 µM, indicating strong inhibitory potential .

Properties

IUPAC Name

3-amino-1-ethylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-2-9-3-4(6(10)11)5(7)8-9/h3H,2H2,1H3,(H2,7,8)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTDXUPQGKOTSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.